![molecular formula C25H21N5O B1262955 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one CAS No. 1032349-93-1](/img/structure/B1262955.png)
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one
Overview
Description
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one is a highly selective, orally active allosteric inhibitor of the serine/threonine kinase AKT. AKT is a critical component of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes, including cell growth, survival, and metabolism. This compound has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of standard chemotherapeutic agents and molecular targeted drugs in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the triazolo[3,4-f][1,6]naphthyridine core, leading to new analogs with varied properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and pharmacokinetic properties, making them valuable for further research and development .
Scientific Research Applications
Antineoplastic Activity
MK-2206 has been extensively studied for its role in cancer treatment. It selectively inhibits Akt, a key signaling protein involved in cell survival and proliferation. By inhibiting Akt, MK-2206 can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : Research indicates that MK-2206 sensitizes NSCLC cells to chemotherapy by targeting the tumor suppressor gene TUSC2 (FUS1), enhancing the cytotoxic effects of standard treatments .
- Chronic Lymphocytic Leukemia (CLL) : In CLL models, MK-2206 has been shown to mobilize lymphocytes and synergize with bendamustine, leading to increased apoptosis of CLL cells .
Neurological Disorders
Emerging studies suggest that MK-2206 may have applications beyond oncology, particularly in neuroprotection. Its ability to modulate pathways associated with neurodegenerative diseases is under investigation.
Mechanism
MK-2206's inhibition of Akt is believed to reduce excitotoxicity linked to excessive glutamate signaling, which is implicated in conditions like Alzheimer's disease and Huntington's disease .
Metabolic Disorders
Akt plays a crucial role in metabolic regulation; therefore, MK-2206's effects on this pathway suggest potential applications in treating metabolic disorders such as obesity and diabetes.
Research Findings
Studies have indicated that inhibiting Akt can improve insulin sensitivity and glucose metabolism in preclinical models . This positions MK-2206 as a candidate for further exploration in metabolic syndrome therapies.
MK-2206 has received orphan drug designation for certain indications in the USA but has seen its designation withdrawn in Europe. This highlights its potential for treating rare diseases while also indicating challenges in regulatory approval processes .
Mechanism of Action
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one exerts its effects by selectively inhibiting the activity of AKT. It binds to an allosteric site on AKT, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/AKT signaling pathway, leading to reduced cell growth, survival, and proliferation. This compound has been shown to induce apoptosis and enhance the efficacy of other anticancer agents by modulating various molecular targets and pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one include other AKT inhibitors such as:
Capivasertib: An ATP-competitive inhibitor of AKT with a different mechanism of action compared to this compound.
Ipatasertib: Another ATP-competitive AKT inhibitor with distinct pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its allosteric inhibition mechanism, which provides high selectivity for AKT and reduces the likelihood of off-target effects. This distinguishes it from ATP-competitive inhibitors, which may have broader activity and potential for off-target interactions .
Biological Activity
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is an allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B). This compound has garnered interest for its potential antitumor activity and its role in various biological pathways. Below is a detailed exploration of its biological activity, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C25H22N5O
- Molecular Weight : 407.477 g/mol
- CAS Number : 1032349-93-1
MK-2206 functions primarily by inhibiting the Akt signaling pathway. Akt is a crucial regulator of cell survival and proliferation; thus, its inhibition can lead to apoptosis in cancer cells. The compound binds allosterically to Akt, preventing its activation by upstream signals such as phosphoinositide 3-kinase (PI3K) . This inhibition can disrupt several downstream processes involved in tumor growth and survival.
Key Biological Activities
- Antineoplastic Effects :
-
Cell Cycle Regulation :
- The compound influences cell cycle progression by affecting cyclin-dependent kinases (CDKs). Inhibition of Akt leads to decreased phosphorylation of downstream targets that are essential for cell cycle progression . This mechanism is particularly relevant in cancers where the cell cycle is dysregulated.
- Modulation of Apoptosis :
Research Findings and Case Studies
Study | Findings |
---|---|
Hirai et al. (2010) | Demonstrated that MK-2206 enhances antitumor efficacy when combined with chemotherapeutic agents in vitro and in vivo. |
Cheng et al. (2012) | Found that MK-2206 synergizes with gefitinib against glioma cells through modulation of autophagy and apoptosis pathways. |
Simioni et al. (2012) | Reported cytotoxic activity of MK-2206 in T-cell acute lymphoblastic leukemia, highlighting its potential in hematological malignancies. |
Clinical Implications
MK-2206 has been evaluated in various clinical trials for its effectiveness against solid tumors and hematological malignancies. Its ability to enhance the effects of other anticancer drugs makes it a candidate for combination therapies.
Potential Side Effects
While MK-2206 shows promise as an antitumor agent, potential side effects include:
- Fatigue
- Nausea
- Hyperglycemia
These side effects are consistent with the inhibition of Akt signaling, which plays a role in glucose metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of triazolo-naphthyridine derivatives often employs FeCl₃·6H₂O as a catalyst in solid-state reactions, which reduces solvent waste and improves yields . For cyclopropane-containing intermediates (e.g., cyclobutyl groups), Cu-free Sonogashira cross-coupling under inert conditions is recommended to avoid side reactions . Optimize yields by controlling reaction time (e.g., 12–24 hours) and temperature (80–100°C), as demonstrated in similar triazoloquinazolinone syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water gradient) and NMR (¹H/¹³C, DMSO-d₆ solvent) for purity assessment. For structural confirmation, compare experimental IR spectra (e.g., C=N stretch at ~1600 cm⁻¹) and HRMS data with computational predictions . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. What solvent systems and chromatographic techniques are suitable for purification?
- Methodological Answer : Use silica gel chromatography with ethyl acetate/hexane (3:7 ratio) for initial purification. For challenging separations, reverse-phase HPLC (e.g., Chromolith® columns) with acetonitrile/0.1% TFA in water is effective . Polar aprotic solvents like DMF or DMSO are optimal for dissolving the compound during crystallization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., α-glucosidase or Pfmrk kinases). Optimize ligand geometry with DFT calculations (B3LYP/6-31G* basis set) to analyze charge distribution and H-bonding potential . Validate predictions with in vitro enzymatic assays (IC₅₀ measurements) .
Q. What experimental designs are appropriate for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Use a split-plot factorial design to test substituent effects. For example:
- Main plot : Vary the cyclobutyl group (e.g., alkylation, fluorination).
- Subplot : Modify the triazolo-naphthyridine core (e.g., halogenation at position 8).
Include 4 replicates per group and analyze bioactivity (e.g., IC₅₀, MIC) using ANOVA .
Q. How do stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodological Answer : Conduct accelerated stability tests (ICH Q1A guidelines):
- Conditions : 40°C/75% RH (6 months), pH 1–9 buffers.
- Analysis : Monitor degradation via HPLC-UV (λ = 254 nm).
The compound is likely stable in acidic conditions (pH 3–5) but may hydrolyze in alkaline media, requiring lyophilization for long-term storage .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical enzyme batches and substrate concentrations). For α-glucosidase inhibition, compare results with acarbose as a positive control . Investigate batch-to-batch purity variations (e.g., residual solvents affecting activity) .
Q. Key Considerations
Properties
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWLCXEDXJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048948 | |
Record name | MK-2206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032349-93-1, 1032350-13-2 | |
Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK 2206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-2206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-2206 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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